(2S,3R,11bS)-Dihydrotetrabenazine

VMAT2 inhibitor stereoisomer binding affinity in vitro pharmacology

(2S,3R,11bS)-Dihydrotetrabenazine (CAS 862377-33-1) is a single, stereochemically defined isomer belonging to the dihydrotetrabenazine (DHTBZ) class of vesicular monoamine transporter 2 (VMAT2) ligands. DHTBZ compounds are the active metabolites of the clinical VMAT2 inhibitor tetrabenazine and possess three chiral centers, yielding eight possible stereoisomers with VMAT2 binding affinities spanning over four orders of magnitude (Ki from ~4 nM to >36,000 nM).

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
Cat. No. B13407540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,11bS)-Dihydrotetrabenazine
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1
InChIKeyWEQLWGNDNRARGE-PVAVHDDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,11bS)-Dihydrotetrabenazine: Stereochemically Defined Reference Material for VMAT2 Inhibitor Research and Tetrabenazine Impurity Profiling


(2S,3R,11bS)-Dihydrotetrabenazine (CAS 862377-33-1) is a single, stereochemically defined isomer belonging to the dihydrotetrabenazine (DHTBZ) class of vesicular monoamine transporter 2 (VMAT2) ligands [1]. DHTBZ compounds are the active metabolites of the clinical VMAT2 inhibitor tetrabenazine and possess three chiral centers, yielding eight possible stereoisomers with VMAT2 binding affinities spanning over four orders of magnitude (Ki from ~4 nM to >36,000 nM) [1]. The (2S,3R,11bS) isomer is distinguished by its cis-2,3 configuration combined with the 11bS absolute stereochemistry, a configuration that places it among the lower-affinity DHTBZ stereoisomers and renders it functionally distinct from the therapeutically active (+)-α-HTBZ (2R,3R,11bR) and (+)-β-HTBZ (2S,3R,11bR) isomers [1][2].

Why (2S,3R,11bS)-Dihydrotetrabenazine Cannot Be Substituted by Other DHTBZ Isomers or Bulk 'Dihydrotetrabenazine' Material


Dihydrotetrabenazine is not a single molecular entity but a family of eight discrete stereoisomers, each with a unique VMAT2 binding affinity and off-target receptor interaction profile [1]. The four DHTBZ isomers that circulate as metabolites of tetrabenazine—(+)-α, (−)-α, (+)-β, and (−)-β—differ in VMAT2 inhibitory potency by more than 1,000-fold, and their relative abundance in patients determines both therapeutic efficacy and off-target side-effect liability [2]. (2S,3R,11bS)-DHTBZ is not among these four major circulating metabolites; it possesses the 11bS configuration that is uniformly associated with markedly reduced VMAT2 affinity and absent in vivo target occupancy [3]. Procuring bulk 'dihydrotetrabenazine' without stereochemical specification, or substituting a different single isomer, introduces uncontrolled variability into VMAT2 pharmacology experiments, analytical method validation, and impurity profiling workflows. Only the precisely characterized single isomer enables reproducible, interpretable results across these applications [1][2][3].

(2S,3R,11bS)-Dihydrotetrabenazine Quantitative Differentiation Evidence Versus Closest Analogs


VMAT2 Binding Affinity: >1,100-Fold Lower Ki Than the Most Potent DHTBZ Isomer in a Head-to-Head Panel of All Eight Stereoisomers

(2S,3R,11bS)-Dihydrotetrabenazine exhibits a VMAT2 binding affinity (Ki = 4,630 ± 350 nM) that is more than three orders of magnitude weaker than that of the most potent DHTBZ isomer, (2R,3R,11bR)-DHTBZ (Ki = 3.96 ± 0.40 nM), when evaluated in the same [³H]-DTBZ radioligand binding assay using rat striatal homogenates [1]. This 1,169-fold difference was determined in a comprehensive study that simultaneously profiled all eight DHTBZ stereoisomers under identical experimental conditions, enabling unambiguous rank-ordering of stereochemical determinants of VMAT2 recognition [1]. The (2S,3R,11bS) isomer (designated (−)-4 in the study) ranked seventh out of eight for VMAT2 affinity, surpassing only (−)-2 (2S,3S,11bS)-DHTBZ (Ki = 23,700 nM) [1]. Compared with the therapeutically relevant (+)-β-HTBZ isomer (2S,3R,11bR)-DHTBZ (Ki = 13.4 nM), which shares the same cis-2,3 configuration but differs at C-11b, (2S,3R,11bS)-DHTBZ displays a ~345-fold reduction in affinity, demonstrating that the 11b configuration alone is a dominant determinant of VMAT2 binding potency [1].

VMAT2 inhibitor stereoisomer binding affinity in vitro pharmacology radioligand binding assay

The 11bS Absolute Configuration Precludes In Vivo VMAT2 Occupancy: Evidence from Non-Human Primate PET Imaging of Four Diastereomers

A PET imaging study in monkey brain demonstrated that in vivo occupancy of the VMAT2 target site was observed exclusively for DHTBZ diastereomers possessing the 11bR absolute configuration [1]. Four DHTBZ diastereomers with 11bR configuration produced measurable in vivo VMAT2 occupancy, with ED₅₀ values ranging from 0.023 mg/kg to >3.15 mg/kg, and these in vivo occupancies correlated strongly with in vitro binding affinities (R² = 0.95 for all four, R² = 0.99 for the three isomers with Ki < 100 nM) [1]. Since (2S,3R,11bS)-DHTBZ bears the 11bS configuration—the enantiomeric configuration at the ring junction that is uniformly associated with absent in vivo VMAT2 occupancy—it is predicted to produce no measurable VMAT2 engagement in vivo, consistent with its weak in vitro Ki of 4,630 nM [1][2]. This stereochemistry-dependent occupancy rule provides a structural basis for differentiating isomers with potential in vivo pharmacological activity from those without [1].

in vivo PET imaging VMAT2 occupancy stereochemical selectivity non-human primate brain target engagement

Distinct Metabolic Fate: (2S,3R,11bS)-DHTBZ Is Not Among the Four Major Circulating Isomers in Tetrabenazine-Treated Patients

A validated LC-MS/MS method quantifying individual DHTBZ isomers in patient samples established that tetrabenazine administration produces four major circulating DHTBZ metabolites: (+)-α-HTBZ (2R,3R,11bR), (−)-α-HTBZ (2S,3S,11bS), (+)-β-HTBZ (2S,3R,11bR), and (−)-β-HTBZ (2R,3S,11bS) [1]. Among these, (−)-α-HTBZ and (+)-β-HTBZ were the most abundant, while (+)-α-HTBZ and (−)-β-HTBZ were minor metabolites [1]. (2S,3R,11bS)-DHTBZ—which differs from (+)-β-HTBZ (2S,3R,11bR) only at the 11b chiral center—was not detected among the circulating metabolites, consistent with the known stereochemical course of the hepatic carbonyl reductase-mediated reduction of tetrabenazine [1][2]. In contrast, valbenazine administration produces exclusively (+)-α-HTBZ as the single active metabolite, achieving a simplified pharmacological profile that avoids the mixed isomer exposure seen with tetrabenazine [1][3].

pharmacokinetics metabolite profiling LC-MS/MS isomer quantification clinical pharmacology

Off-Target Binding Risk Associated with 11bS-Configured Isomers: Class-Level Inference from (−)-α-HTBZ (2S,3S,11bS) Data

Direct off-target receptor binding data for (2S,3R,11bS)-DHTBZ have not been reported in the peer-reviewed literature. However, class-level evidence establishes a clear pattern: DHTBZ isomers with low VMAT2 affinity—particularly those bearing the 11bS configuration—exhibit increased binding to CNS off-target receptors [1][2]. (−)-α-HTBZ (2S,3S,11bS), which like (2S,3R,11bS)-DHTBZ bears the 11bS configuration and weak VMAT2 affinity (Ki = 23,700 nM), shows appreciable binding to dopamine and serotonin receptors that may contribute to clinical side effects including parkinsonism and depression [1]. In stark contrast, the 11bR-configured (+)-α-HTBZ (2R,3R,11bR) demonstrates potent VMAT2 inhibition (Ki = 1.4–3.96 nM) with negligible affinity for dopamine (D2S, D3), serotonin (5-HT1A, 5-HT2B, 5-HT7), and adrenergic receptors (all Ki > 5,000 nM) [2][3]. Deutetrabenazine administration yields (−)-α-deuHTBZ as 66% of circulating metabolites; this 11bS-configured isomer is a weak VMAT2 inhibitor with appreciable affinity for D2S, D3, 5-HT1A, 5-HT2B, and 5-HT7 receptors, further supporting the link between 11bS stereochemistry and off-target binding liability [2].

off-target receptor binding dopamine receptor serotonin receptor isomer selectivity side-effect liability

Established Role as a Tetrabenazine Process Impurity Reference Standard with Traceability to Pharmacopeial Standards

(2S,3R,11bS)-Dihydrotetrabenazine is widely cataloged and supplied as a characterized impurity reference standard for tetrabenazine, with applications in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions . Multiple reputable reference standard suppliers provide this isomer with comprehensive characterization data and offer traceability to pharmacopeial standards (USP or EP) based on feasibility . The compound's CAS registry number (862377-33-1) is distinct from those of the therapeutically relevant DHTBZ isomers, reflecting its unique stereochemical identity . In contrast, the active metabolite (+)-α-HTBZ carries the CAS registry number for (2R,3R,11bR)-DHTBZ, and the four major circulating isomers each have unique CAS numbers, underscoring the regulatory expectation for isomer-specific identification and quantification in pharmaceutical quality control .

reference standard impurity profiling ANDA quality control method validation

(2S,3R,11bS)-Dihydrotetrabenazine: Evidence-Backed Procurement and Application Scenarios


Regulatory ANDA/NDA Impurity Reference Standard for Tetrabenazine Pharmaceutical Products

As a well-characterized, CAS-registered impurity of tetrabenazine, (2S,3R,11bS)-DHTBZ is the appropriate reference material for identifying and quantifying this specific stereoisomer in tetrabenazine drug substance and drug product during ANDA/NDA analytical method validation. Its Ki of 4,630 nM [1] and 11bS configuration place it among the low-affinity isomers that, if present as a process impurity, would not contribute to therapeutic VMAT2 inhibition but could raise concerns regarding off-target receptor interactions based on class-level evidence from other 11bS-configured DHTBZ isomers [2][3]. LC-MS/MS methods capable of resolving individual DHTBZ isomers have been validated for clinical samples [4] and can be adapted for impurity profiling using this isomer as a quantitative reference.

Stereochemical Negative Control for In Vitro VMAT2 Binding and Functional Assays

When conducting VMAT2 radioligand binding displacement assays or [³H]-dopamine uptake inhibition studies in striatal synaptosomes, (2S,3R,11bS)-DHTBZ serves as a stereochemically defined low-affinity control. Its Ki of 4,630 ± 350 nM contrasts sharply with (2R,3R,11bR)-DHTBZ (Ki = 3.96 ± 0.40 nM) under identical assay conditions [1], providing a ~1,169-fold affinity window for validating assay sensitivity to stereochemical differences. This isomer is preferable to using a structurally unrelated VMAT2 inhibitor as a negative control because it controls for nonspecific binding contributions from the DHTBZ scaffold while demonstrating the expected low potency conferred by its 11bS configuration.

Process Chemistry Quality Control for Stereoselective Synthesis of DHTBZ Derivatives

The stereoselective reduction of tetrabenazine can yield varying proportions of DHTBZ stereoisomers depending on the choice of reducing agent. For example, the use of L-Selectride® preferentially generates cis-2,3-configured isomers including 2S,3R,11bR and 2R,3S,11bS [5]. (2S,3R,11bS)-DHTBZ can arise as a byproduct when reaction conditions deviate from optimal stereocontrol, making this isomer a critical marker for monitoring process robustness. Its unambiguous identification via CAS 862377-33-1 and availability as a characterized reference standard enable QC laboratories to establish acceptance criteria for this impurity in synthetic DHTBZ intermediates and final APIs.

Pharmacological Tool for Investigating Structure-Activity Relationships at the VMAT2 Binding Site

The Yao et al. 2011 study demonstrated that the (3R,11bR) configuration is the key pharmacophoric element for high-affinity VMAT2 binding [1]. (2S,3R,11bS)-DHTBZ, which retains the cis-2,3 geometry but replaces 11bR with 11bS, shows a 345-fold weaker Ki than (2S,3R,11bR)-DHTBZ [1], isolating the contribution of the 11b chiral center to binding energy. Furthermore, PET imaging data establish that only 11bR-configured isomers achieve measurable in vivo VMAT2 occupancy [6]. This isomer thus enables SAR studies that probe the stereochemical requirements for VMAT2 recognition at the ring junction, and its predicted lack of in vivo occupancy makes it a suitable negative control for experiments designed to confirm that observed in vivo effects are VMAT2-mediated rather than off-target.

Quote Request

Request a Quote for (2S,3R,11bS)-Dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.